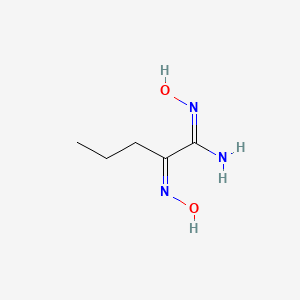

(Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide

CAS No.:

Cat. No.: VC15752030

Molecular Formula: C5H11N3O2

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11N3O2 |

|---|---|

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | (2Z)-N'-hydroxy-2-hydroxyiminopentanimidamide |

| Standard InChI | InChI=1S/C5H11N3O2/c1-2-3-4(7-9)5(6)8-10/h9-10H,2-3H2,1H3,(H2,6,8)/b7-4- |

| Standard InChI Key | CIYTYIRJXZEZEB-DAXSKMNVSA-N |

| Isomeric SMILES | CCC/C(=N/O)/C(=N\O)/N |

| Canonical SMILES | CCCC(=NO)C(=NO)N |

Introduction

Structural Characteristics

The compound contains:

-

A hydroxyimino group (), which is known for its electron-donating properties.

-

An amidine group () attached to the pentane chain, contributing to hydrogen bonding potential.

-

A hydroxyl group () that enhances solubility and reactivity.

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Bond Geometry | Planar around C=N groups |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

Synthesis Pathways

The synthesis of (Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide typically involves:

-

Oxime Formation: Reacting a ketone or aldehyde precursor with hydroxylamine to introduce the hydroxyimino group.

-

Amidine Functionalization: Introducing the amidine group via condensation reactions with nitriles or amines.

-

Geometric Isomer Control: Using selective catalysts or reaction conditions to achieve the desired (Z,2E) configuration.

Analytical Techniques for Confirmation

-

NMR Spectroscopy: Identifies proton environments in the molecule.

-

Mass Spectrometry (MS): Confirms molecular weight.

-

X-ray Crystallography: Determines geometric configuration.

Pharmaceutical Development

The compound’s structure suggests potential as:

-

Antimicrobial Agent: Hydroxyimino groups are known for disrupting microbial cell walls.

-

Enzyme Inhibitor: Amidine moieties can mimic natural substrates in enzymatic reactions.

Material Science

The presence of polar functional groups may allow incorporation into polymers or coatings for enhanced durability or reactivity.

Coordination Chemistry

The hydroxyimino and amidine groups can act as ligands, forming complexes with transition metals for catalytic applications.

Limitations and Challenges

-

Isomer Purity: Achieving high purity of the (Z,2E) isomer can be challenging.

-

Stability: Hydroxyimino groups may degrade under acidic or basic conditions.

-

Toxicity Assessment: Comprehensive studies are required to ensure safety for pharmaceutical or industrial use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume